molecular formula C12H15F3N2O3 B5633527 N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B5633527
M. Wt: 292.25 g/mol
InChI Key: SBNHSMBAUCJMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis process involves several steps, starting with base materials undergoing reactions such as the Whol-Ziegler reaction and aminolysis to produce intermediate compounds. These intermediates then undergo further reactions, including hydrolysis and treatment with specific reagents (e.g., SOCl2), to synthesize the target compounds. The process is detailed with the synthesis of related compounds, indicating the use of base materials, reaction conditions, and intermediates leading to the final product (Li Ming-zhu, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques such as IR, 1H-NMR, and MS spectra. These analyses confirm the structures of synthesized compounds, providing insight into the molecular geometry, functional groups, and bonding patterns within the molecule. This foundational understanding is crucial for assessing the compound's interactions and stability (Li Ming-zhu, 2012).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are influenced by its molecular structure. For example, the aminolysis of certain intermediates, the hydrolysis under alkaline conditions, and subsequent reactions with substituted phenylamine showcase the compound's versatility in undergoing chemical transformations to yield a variety of products with potential pharmacological activities (Li Ming-zhu, 2012).

properties

IUPAC Name

N-ethyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3/c1-3-16(8-12(13,14)15)10(18)7-17-6-4-5-9(20-2)11(17)19/h4-6H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNHSMBAUCJMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)(F)F)C(=O)CN1C=CC=C(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

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